molecular formula C18H26N6OS B6500149 N-{2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}cyclopentanecarboxamide CAS No. 946210-98-6

N-{2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}cyclopentanecarboxamide

Cat. No.: B6500149
CAS No.: 946210-98-6
M. Wt: 374.5 g/mol
InChI Key: LNTLOQMRZFTZKV-UHFFFAOYSA-N
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Description

N-{2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}cyclopentanecarboxamide is a synthetically derived compound. Known for its unique structure, it belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives, which have been studied for their diverse biological activities. This compound features a complex arrangement of functional groups, making it a subject of interest in various scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}cyclopentanecarboxamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions involving appropriate starting materials such as hydrazine derivatives and β-keto esters.

  • Introduction of the pyrrolidine group via nucleophilic substitution reactions.

  • Incorporation of the methylsulfanyl group through thiolation reactions.

  • Final coupling of the cyclopentanecarboxamide moiety using amide bond formation techniques.

Industrial Production Methods

Industrial production scales up these reactions using optimized conditions to maximize yield and purity. This typically involves:

  • Bulk handling of reagents under controlled temperatures and pressures.

  • Use of catalysts to enhance reaction rates.

  • Application of purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}cyclopentanecarboxamide undergoes several types of reactions:

  • Oxidation: Can occur at the methylsulfanyl group, forming sulfoxides or sulfones.

  • Reduction: Potential reduction of the pyrazolo[3,4-d]pyrimidine ring or other functional groups under specific conditions.

  • Substitution: Various nucleophilic or electrophilic substitutions can be performed on the pyrazolo[3,4-d]pyrimidine core or attached functional groups.

Common Reagents and Conditions

  • Oxidation Reagents: Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

  • Substitution Reagents: Halides, amines, thiols under suitable conditions like elevated temperature or presence of catalysts.

Major Products Formed

  • Sulfoxides/Sulfones: From oxidation of the methylsulfanyl group.

  • Reduced Derivatives: From reduction reactions targeting specific functional groups.

  • Substituted Derivatives: From various substitution reactions yielding structurally modified compounds.

Scientific Research Applications

N-{2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}cyclopentanecarboxamide is utilized in several scientific research fields:

  • Chemistry: As a precursor or intermediate in synthesizing more complex molecules. Its unique structure aids in studying reaction mechanisms and new synthetic methods.

  • Biology: Investigated for potential interactions with biological macromolecules. This includes studies on binding affinities with proteins or nucleic acids.

  • Medicine: Explored for therapeutic applications due to its potential bioactivity. Research focuses on its efficacy and safety as a lead compound for drug development.

  • Industry: Utilized in the development of new materials or as a chemical probe in various industrial processes.

Mechanism of Action

The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. Its binding affinity and specificity determine its biological effects. Key pathways include:

  • Inhibition/Activation of Enzymes: The compound may inhibit or activate enzymes by binding to their active sites, altering their activity.

  • Receptor Binding: It can interact with cell surface or intracellular receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Compared to other pyrazolo[3,4-d]pyrimidine derivatives, N-{2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}cyclopentanecarboxamide exhibits unique properties due to its specific functional groups. Similar compounds include:

  • N-{2-[4-(methylsulfanyl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide: Differing mainly by the substitution on the carboxamide moiety.

  • 6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine: Lacks the extended N-{2-ethyl}cyclopentanecarboxamide structure, influencing its bioactivity.

This article encapsulates a detailed exploration of this compound, showcasing its chemical synthesis, reactions, scientific applications, and more

Properties

IUPAC Name

N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6OS/c1-26-18-21-15(23-9-4-5-10-23)14-12-20-24(16(14)22-18)11-8-19-17(25)13-6-2-3-7-13/h12-13H,2-11H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTLOQMRZFTZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2CCNC(=O)C3CCCC3)C(=N1)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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